molecular formula C23H18Cl2N4O3 B11267846 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

Cat. No.: B11267846
M. Wt: 469.3 g/mol
InChI Key: FCIVXZBYVPMRTR-UHFFFAOYSA-N
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Description

This compound features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and a 2,4-dioxo moiety. The acetamide side chain is functionalized with a 3-chloro-4-methylphenyl group, contributing to its unique physicochemical and biological properties.

Properties

Molecular Formula

C23H18Cl2N4O3

Molecular Weight

469.3 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C23H18Cl2N4O3/c1-14-4-9-17(11-18(14)25)27-20(30)13-28-19-3-2-10-26-21(19)22(31)29(23(28)32)12-15-5-7-16(24)8-6-15/h2-11H,12-13H2,1H3,(H,27,30)

InChI Key

FCIVXZBYVPMRTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=C(C=C4)Cl)N=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[3,2-d]pyrimidin-1-yl core, followed by the introduction of the chlorophenyl and methylphenyl groups. Common reagents used in these reactions include chlorinating agents, methylating agents, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or demethylated products.

Scientific Research Applications

Medicinal Chemistry

The compound is explored for its therapeutic potential against various diseases, including cancer and inflammatory conditions. Its structural components may interact with specific biological targets such as enzymes and receptors, leading to modulation of cellular pathways. Preliminary studies suggest that the compound exhibits significant biological activity, making it a candidate for further pharmacological studies .

Drug Development

Due to its unique structure, the compound serves as a building block in the synthesis of more complex molecules. It can be used to develop new drugs targeting specific diseases by modifying its functional groups to enhance efficacy and reduce toxicity .

Biochemical Probes

The compound is investigated as a biochemical probe for studying cellular processes. Its ability to bind to various molecular targets allows researchers to explore mechanisms of action in cellular signaling pathways and disease progression .

Material Science

In addition to its biological applications, this compound can also be utilized in the development of new materials and chemical processes within industrial settings. Its unique chemical properties may lead to innovations in material science .

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity : Research has shown that derivatives of pyrido[3,2-d]pyrimidines exhibit cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties .
  • Anti-inflammatory Effects : Studies suggest that compounds with similar structures can inhibit inflammatory pathways, making them candidates for developing anti-inflammatory drugs .
  • Synthetic Pathways : The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its versatility for further research applications .

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. This interaction can lead to changes in gene expression, protein function, and cellular behavior, contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and its analogs:

Table 1: Comparative Analysis of Structural Analogs

Compound Name / ID Core Structure Substituents (Acetamide/Other) Molecular Weight (g/mol) Key Features
Target Compound Pyrido[3,2-d]pyrimidine N-(3-chloro-4-methylphenyl) ~480 (estimated) High lipophilicity; dual chloro substituents for enhanced binding
2-[3-(4-Chlorobenzyl)-2,4-dioxo-...-N-(2,5-dimethoxyphenyl)acetamide Pyrido[3,2-d]pyrimidine N-(2,5-dimethoxyphenyl) 480.905 Methoxy groups increase polarity; lower metabolic stability vs. chloro
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-...thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Thieno[2,3-d]pyrimidine Phenylamino; methyl 369.44 Thieno core reduces planarity; phenylamino may enhance π-π interactions
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide Dihydropyrimidine Thioether; dichlorophenyl 344.21 Sulfur improves membrane permeability; dichloro enhances electrophilicity
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidine N-(2-chloro-4-methylphenyl) 409.888 Thieno core vs. pyrido; similar substituents but altered scaffold rigidity

Key Findings:

Core Structure Variations: Pyrido[3,2-d]pyrimidine (target) vs. Dihydropyrimidine () lacks the fused aromatic system, reducing rigidity and possibly binding affinity compared to the target .

Substituent Effects :

  • Chloro vs. Methoxy : The target’s 3-chloro-4-methylphenyl group increases lipophilicity (LogP ~3.5 estimated) compared to the methoxy-substituted analog in (LogP ~2.8), favoring membrane penetration .
  • Thioether Linkage : ’s thioether group enhances solubility via H-bond acceptor capacity (4 vs. target’s 3 acceptors) but may reduce bioavailability due to oxidation risks .

Synthetic Routes: The target compound likely shares synthesis pathways with and , involving condensation of pyrido/thieno-pyrimidine intermediates with α-chloroacetamides (e.g., 2-chloro-N-(4-chlorobenzyl)acetamide, as in ) . Palladium-catalyzed cross-coupling () is absent in the target’s synthesis, suggesting simpler scalability .

The target’s dichlorophenyl and pyrido core align with antiproliferative activity seen in ’s oxadiazole derivatives, though direct assay data is lacking .

Biological Activity

The compound 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrido[3,2-d]pyrimidine derivatives. This class is recognized for its diverse biological activities, including antimicrobial and anticancer properties. The unique structural features of this compound, such as the presence of functional groups like the 4-chlorobenzyl moiety and acetamide group, enhance its pharmacological potential.

  • Molecular Formula : C22H17ClN4O3
  • Molecular Weight : Approximately 448.9 g/mol
  • IUPAC Name : 2-[3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(3-chloro-4-methylphenyl)acetamide

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition :
    • The compound has shown potential as an inhibitor of specific enzymes involved in biochemical pathways. For instance, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmission. Studies have indicated that similar pyrido[3,2-d]pyrimidine derivatives possess AChE inhibitory activity with IC50 values around 90 µM .
    • Other studies suggest that it may also act on kinases involved in cellular signaling pathways .
  • Antimicrobial Properties :
    • Preliminary studies have demonstrated antimicrobial activity against certain bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant pathogens .
  • Anticancer Potential :
    • Compounds within the pyrido[3,2-d]pyrimidine class have been evaluated for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms including caspase activation .

Table 1: Biological Activities and IC50 Values of Related Compounds

CompoundActivityIC50 (µM)Reference
2-Hydroxy-6-phenyl-pyrimidine-4-carboxyallyamideAChE Inhibition90.1
N-Allyl-2-hydroxy-6-phenylpyrimidine-4-carboxamideAChE Inhibition90.1
Benzothiazole derivativesAntitumor activityVaries

Case Study: AChE Inhibition

A study focused on synthesizing modified pyrimidines found that the position of substituents significantly affects enzyme inhibition potency. The most active compound against AChE was identified as having a specific substitution pattern that enhances binding affinity to the enzyme . This highlights the importance of structural modifications in optimizing biological activity.

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